Cas no 201991-24-4 (tert-Butyl 2-acetylpiperidine-1-carboxylate)

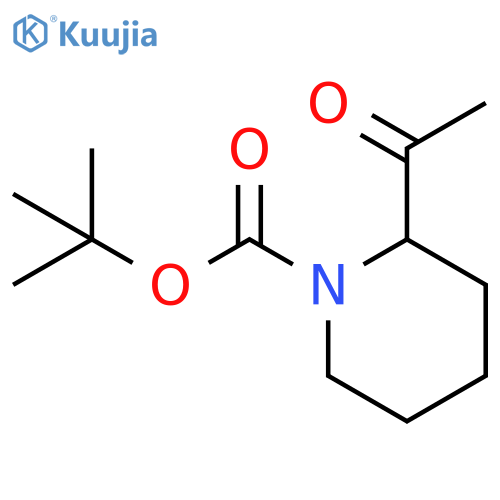

201991-24-4 structure

商品名:tert-Butyl 2-acetylpiperidine-1-carboxylate

CAS番号:201991-24-4

MF:C12H21NO3

メガワット:227.300043821335

MDL:MFCD09953375

CID:239634

PubChem ID:11790941

tert-Butyl 2-acetylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 2-acetylpiperidine-1-carboxylate

- 1-Boc-2-acetylpiperidine

- 1-Piperidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester

- 2-Acetyl-1-piperidinecarboxylic acid tert-butyl ester

- 2-ACETYL-N-BOC-PIPERIDINE

- (R)-TERT-BUTYL 2-ACETYLPIPERIDINE-1-CARBOXYLATE

- (S)-TERT-BUTYL 2-ACETYLPIPERIDINE-1-CARBOXYLATE

- 1-tert-butoxycarbonyl-2-acetylpiperidine

- 2-acetyl-N-(tert-butoxycarbonyl)piperidine

- SCHEMBL13804123

- 1-(1-Boc-2-piperidyl)ethanone

- A814325

- MFCD09953375

- tert-Butyl2-acetylpiperidine-1-carboxylate

- SY193192

- Z1330824569

- AM20120460

- SB35172

- SB47421

- AS-42892

- tert-butyl 2-ethanoylpiperidine-1-carboxylate

- DTXSID80472887

- EN300-99445

- AKOS004910665

- CS-0005448

- 1-Boc-2-acetyl-piperidine

- SB43850

- 201991-24-4

- BIA99124

-

- MDL: MFCD09953375

- インチ: InChI=1S/C12H21NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3

- InChIKey: CKHYGWMWQKVMQE-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1CCCCN1C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 227.15200

- どういたいしつりょう: 227.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 46.6Ų

じっけんとくせい

- 密度みつど: 1.052

- ふってん: 312.365 °C at 760 mmHg

- フラッシュポイント: 312.365 °C at 760 mmHg

- PSA: 46.61000

- LogP: 2.30290

tert-Butyl 2-acetylpiperidine-1-carboxylate セキュリティ情報

tert-Butyl 2-acetylpiperidine-1-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-Butyl 2-acetylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR452124-1g |

1-Boc-2-acetyl-piperidine |

201991-24-4 | 97% | 1g |

£93.00 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1129060-1g |

2-Acetyl-N-Boc-piperidine |

201991-24-4 | 95% | 1g |

$180 | 2024-07-28 | |

| TRC | B415778-100mg |

tert-Butyl 2-Acetylpiperidine-1-carboxylate |

201991-24-4 | 100mg |

$ 65.00 | 2022-06-07 | ||

| TRC | B415778-500mg |

tert-Butyl 2-Acetylpiperidine-1-carboxylate |

201991-24-4 | 500mg |

$ 160.00 | 2022-06-07 | ||

| Apollo Scientific | OR452124-500mg |

1-Boc-2-acetyl-piperidine |

201991-24-4 | 97% | 500mg |

£240.00 | 2023-09-02 | |

| Fluorochem | 225069-250mg |

tert-Butyl 2-acetylpiperidine-1-carboxylate |

201991-24-4 | 95% | 250mg |

£67.00 | 2022-02-28 | |

| Fluorochem | 225069-1g |

tert-Butyl 2-acetylpiperidine-1-carboxylate |

201991-24-4 | 95% | 1g |

£134.00 | 2022-02-28 | |

| abcr | AB450558-1 g |

tert-Butyl 2-acetylpiperidine-1-carboxylate, 95%; . |

201991-24-4 | 95% | 1g |

€200.00 | 2022-03-02 | |

| Fluorochem | 225069-5g |

tert-Butyl 2-acetylpiperidine-1-carboxylate |

201991-24-4 | 95% | 5g |

£471.00 | 2022-02-28 | |

| eNovation Chemicals LLC | Y1129060-500mg |

2-Acetyl-N-Boc-piperidine |

201991-24-4 | 95% | 500mg |

$170 | 2024-07-28 |

tert-Butyl 2-acetylpiperidine-1-carboxylate 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Ping Tong Food Funct., 2020,11, 628-639

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

201991-24-4 (tert-Butyl 2-acetylpiperidine-1-carboxylate) 関連製品

- 73365-02-3(tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate)

- 98977-36-7(1-Boc-3-piperidone)

- 117625-90-8(tert-butyl 2-formylpyrrolidine-1-carboxylate)

- 69610-41-9(tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate)

- 157634-02-1(N-Boc-2-piperidine Carboxyaldehyde)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:201991-24-4)2-乙酰基-1-哌啶甲酸叔丁酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:201991-24-4)tert-Butyl 2-acetylpiperidine-1-carboxylate

清らかである:99%/99%/99%

はかる:5g/25g/100g

価格 ($):163.0/485.0/1940.0